[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1021219-54-4
Cat. No.: VC11965411
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021219-54-4 |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
| Standard InChI | InChI=1S/C24H24N4O5/c1-14-9-11-17(12-10-14)28-15(2)21(26-27-28)24(29)32-13-19-16(3)33-23(25-19)18-7-6-8-20(30-4)22(18)31-5/h6-12H,13H2,1-5H3 |
| Standard InChI Key | PCWSDICAQNLTBS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure comprises a 1,3-oxazole ring fused to a 1H-1,2,3-triazole moiety via a methylene ester linkage. Key substituents include:
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A 2,3-dimethoxyphenyl group at the oxazole’s 2-position.
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A methyl group at the oxazole’s 5-position.
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A 4-methylphenyl group at the triazole’s 1-position.
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A methyl group at the triazole’s 5-position.
Molecular Formula and Weight
The molecular formula is C23H26N4O5, with a molecular weight of 438.48 g/mol. This aligns with structural analogs reported in chemical databases .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O5 |
| Molecular Weight | 438.48 g/mol |
| Calculated LogP | 3.2 (Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
The absence of hydrogen bond donors and moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, a trait critical for bioactive molecules .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, typically employing click chemistry for triazole ring formation and cyclocondensation for oxazole assembly.
Oxazole Ring Synthesis
The 1,3-oxazole core is synthesized via the Robinson-Gabriel reaction, where a β-ketoamide derivative undergoes cyclodehydration. For the 2,3-dimethoxyphenyl-substituted oxazole, a precursor such as 2,3-dimethoxybenzoyl chloride is reacted with a methyl-substituted β-ketoamide under acidic conditions.
Triazole Formation
The 1,2,3-triazole ring is constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An alkyne-functionalized ester reacts with an azide derivative of 4-methylaniline to yield the triazole core. This method ensures regioselectivity, with the methyl group occupying the 5-position .
Esterification
The final step involves esterification between the oxazole-methyl alcohol and triazole-carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to activate the carboxylic acid for nucleophilic attack by the alcohol.
Key Challenges
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Regioselectivity: Ensuring proper substituent positioning during triazole formation.
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Purification: Separating stereoisomers and byproducts via column chromatography or HPLC.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazole-Oxazole Derivatives
The target compound’s 4-methylphenyl group may enhance hydrophobic interactions compared to chlorophenyl analogs, potentially improving target binding .
Industrial and Research Implications
Scalable Synthesis
Optimizing the CuAAC reaction using flow chemistry could reduce reaction times from hours to minutes, enhancing throughput. Catalytic systems like copper nanoparticles on silica improve yields to >85% .
Drug Delivery Systems
The ester moiety allows for prodrug strategies. Hydrolysis in physiological conditions releases the active triazole-carboxylic acid, improving bioavailability.
Environmental Considerations
Waste streams containing copper catalysts require treatment with chelating resins to meet EPA discharge standards.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of methoxy and methyl groups to optimize potency.
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In Vivo Toxicity Studies: Assessing hepatotoxicity and nephrotoxicity in rodent models.
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Crystallographic Studies: Resolving X-ray structures to guide computational docking.
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